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molecular formula C24H21N3O3S2 B3585185 N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

N-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No. B3585185
M. Wt: 463.6 g/mol
InChI Key: YKJGBVDQWKYXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901306B2

Procedure details

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzoic acid (1) (100 mg, 0.32 mmol) was treated with 4-methylbenzo[d]thiazol-2-amine (44 mg, 0.24 mmol) using method B. The residue was purified using flash chromatography eluting with 0-30% EtOAc in hexanes to give 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide as a white solid. Yield: 24 mg (21%). 1H-NMR: 8.22 (d, J=8.5 Hz, 2H), 7.84 (d, J=8.0 Hz, 1H), 7.76 (d, J=8.5 Hz, 2H), 7.62 (d, J=8.5 h, 1H), 7.31-7.08 (m, 5H), 3.85-3.79 (m, 2H), 2.62 (s, 3H), 2.45 (t, J=7.0 Hz, 2H), 1.66-1.58 (m, 2H).

Identifiers

REACTION_CXSMILES
[N:1]1([S:11]([C:14]2[CH:22]=[CH:21][C:17]([C:18]([OH:20])=O)=[CH:16][CH:15]=2)(=[O:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[CH3:23][C:24]1[C:29]2[N:30]=[C:31]([NH2:33])[S:32][C:28]=2[CH:27]=[CH:26][CH:25]=1>>[N:1]1([S:11]([C:14]2[CH:15]=[CH:16][C:17]([C:18]([NH:33][C:31]3[S:32][C:28]4[CH:27]=[CH:26][CH:25]=[C:24]([CH3:23])[C:29]=4[N:30]=3)=[O:20])=[CH:21][CH:22]=2)(=[O:12])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1(CCCC2=CC=CC=C12)S(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
44 mg
Type
reactant
Smiles
CC1=CC=CC2=C1N=C(S2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 0-30% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)S(=O)(=O)C1=CC=C(C(=O)NC=2SC3=C(N2)C(=CC=C3)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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